5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole
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Overview
Description
5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a bromophenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It exhibits antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-3-ethyl-1,2,4-oxadiazole
- 5-(4-Fluorophenyl)-3-ethyl-1,2,4-oxadiazole
- 5-(4-Methylphenyl)-3-ethyl-1,2,4-oxadiazole
Uniqueness
5-(4-Bromophenyl)-3-ethyl-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it particularly useful in coupling reactions and as a building block in the synthesis of more complex molecules. Additionally, the bromine atom can enhance the compound’s biological activity, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
XSNFJCUCTQAAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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